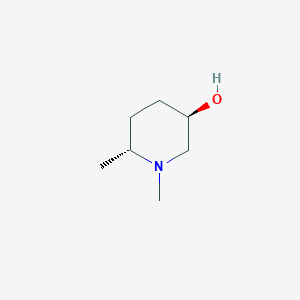

(3R,6R)-1,6-Dimethylpiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(3R,6R)-1,6-dimethylpiperidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |

InChI Key |

XINHGUGIHCODEP-RNFRBKRXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C)O |

Canonical SMILES |

CC1CCC(CN1C)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 3r,6r 1,6 Dimethylpiperidin 3 Ol

Conformational Preferences of the Piperidine (B6355638) Ring in Piperidinols

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals. Its conformational landscape is a key aspect of its chemical behavior and biological function.

Chair and Boat Conformations in Piperidinol Derivatives

Like cyclohexane, the piperidine ring can adopt several conformations to alleviate ring strain, with the most stable being the chair conformation. rubingroup.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. The substituents on the ring can occupy either axial or equatorial positions.

Less stable, higher-energy conformations include the boat and twist-boat forms. The boat conformation is generally disfavored due to torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" substituents. However, in certain substituted piperidines, non-chair conformations, including boat forms, can be populated or even become the predominant conformation in solution. rsc.orgnih.gov The presence of bulky substituents or specific intramolecular interactions can lead to a destabilization of the chair form, making boat or twist-boat conformations more accessible. rsc.org

Influence of Substituents on Ring Conformation and Energy Minima

The conformational equilibrium of the piperidine ring is significantly influenced by the nature and position of its substituents. In the case of (3R,6R)-1,6-Dimethylpiperidin-3-ol, the N-methyl, 6-methyl, and 3-hydroxyl groups dictate the preferred conformation.

Generally, bulky substituents favor the equatorial position to minimize steric interactions with other axial substituents (1,3-diaxial interactions). For a 1-methylpiperidine, the methyl group can undergo nitrogen inversion, but it predominantly occupies an equatorial position. The 6-methyl group in this compound would also strongly prefer an equatorial orientation to avoid steric clashes.

The position of the 3-hydroxyl group is more complex. An equatorial hydroxyl group is generally favored. However, the potential for intramolecular hydrogen bonding can influence this preference. Computational studies on related piperidine derivatives have shown that the relative energies of different conformers are sensitive to the substitution pattern. For instance, in some N-acylpiperidines, an axial orientation of a 2-substituent can be favored due to the minimization of pseudoallylic strain. rsc.org While not directly analogous, this highlights the subtle interplay of steric and electronic effects.

Below is a representative table of calculated relative energies for different conformations of a generic 1,6-dimethylpiperidin-3-ol, illustrating the general energy differences.

| Conformation | Substituent Orientations (1-Me, 3-OH, 6-Me) | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial, Equatorial, Equatorial | 0 (most stable) |

| Chair 2 | Equatorial, Axial, Equatorial | 0.5 - 1.5 |

| Twist-Boat | - | 3.0 - 5.0 |

| Boat | - | 5.0 - 7.0 |

| Note: These are generalized, representative values for a disubstituted piperidinol and the actual values for this compound may vary. |

Internal Hydrogen Bonding Effects on Piperidinol Conformations

Intramolecular hydrogen bonding can play a crucial role in determining the conformational preferences of piperidinol derivatives. nih.govmdpi.comresearchgate.net In this compound, a hydrogen bond can potentially form between the 3-hydroxyl group (as the donor) and the nitrogen atom of the piperidine ring (as the acceptor).

For this interaction to occur, the hydroxyl group typically needs to be in an axial or pseudo-axial position, bringing it into proximity with the nitrogen lone pair. This can stabilize a conformation that might otherwise be of higher energy due to steric factors. For example, a chair conformation with an axial 3-hydroxyl group might be stabilized by such an intramolecular hydrogen bond. This interaction can also influence the geometry of less stable conformations, such as the twist-boat, where the flexibility of the ring can accommodate the formation of a hydrogen bond. researchgate.net The strength of this hydrogen bond, and therefore its influence on the conformational equilibrium, will depend on the solvent and the specific geometry of the ring.

Stereoisomeric Characterization and Determination

The presence of two stereocenters at C3 and C6 in 1,6-Dimethylpiperidin-3-ol gives rise to four possible stereoisomers. The specific isomer this compound has a defined three-dimensional arrangement of its atoms.

Relative Stereochemistry Elucidation

The relative stereochemistry (cis or trans) of the substituents on the piperidine ring can be determined using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. niscpr.res.in The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. rsc.org

In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and between two equatorial protons (J_eq-eq) is smaller (around 2-5 Hz). By analyzing the multiplicity and coupling constants of the protons at C3 and C6, the relative orientation of the methyl and hydroxyl groups can be inferred. For example, a large coupling constant for the proton at C3 would suggest it is axial, and therefore the hydroxyl group is equatorial.

A representative table of expected 1H NMR coupling constants for a piperidine ring in a chair conformation is provided below.

| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |

| Axial-Axial (J_aa) | ~180° | 10 - 13 |

| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |

| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |

| Note: These are typical values and can be influenced by substituent electronegativity and other factors. |

For this compound, a detailed analysis of the 1H and 13C NMR spectra, including 2D NMR techniques like COSY and NOESY, would be required to definitively establish the relative stereochemistry.

Absolute Stereochemistry Assignment

The assignment of the absolute configuration (R or S) at each stereocenter requires methods that can distinguish between enantiomers. mdpi.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor to a chiral center based on the atomic number of the atoms attached to it. mdpi.com

For this compound, the absolute configuration has been determined as R at carbon 3 and R at carbon 6. Experimental techniques to confirm the absolute stereochemistry of a chiral molecule include:

X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be obtained, X-ray diffraction analysis can provide an unambiguous determination of the absolute configuration. mdpi.com

Chiral Chromatography: Separation of enantiomers using a chiral stationary phase can be used to isolate the specific stereoisomer. The identity of the eluting enantiomer can be determined by comparison to a standard of known absolute configuration.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

Conformational Dynamics and Interconversion Barriers

The conformational landscape of this compound is dominated by two primary chair conformations, which can interconvert through a process of ring inversion. This dynamic equilibrium is further complicated by nitrogen inversion at the N-1 position. The stability of each conformer is determined by the axial or equatorial orientation of the substituents.

Detailed research findings on the conformational dynamics of substituted piperidines provide a framework for understanding the behavior of this compound. For 1,2-dimethylpiperidine, the conformer with the 2-methyl group in an equatorial position is favored by approximately 1.8 kcal/mol over the axial conformer nih.gov. This preference is attributed to the avoidance of steric strain. However, the nature of the substituent on the nitrogen atom can significantly alter this preference. For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation nih.gov.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the energetics of these conformational changes researchgate.net. Such studies, in conjunction with experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, have been used to determine the relative energies of different conformers and the barriers to their interconversion researchgate.netmdpi.comresearchgate.net. For many substituted piperidines, the energy barrier for ring inversion is a key parameter characterizing their dynamic behavior.

In the case of this compound, two principal chair conformers are anticipated. In one conformer, both the 1-methyl and 6-methyl groups can be positioned to minimize steric interactions, which would generally favor equatorial orientations. The hydroxyl group at the 3-position can be either axial or equatorial, and its preference will be influenced by potential hydrogen bonding interactions and steric hindrance with other ring substituents.

The following table summarizes the key conformational considerations for this molecule based on general principles of stereochemistry in substituted piperidines nih.govacs.orgnih.govnih.govacs.orgnih.govthieme-connect.de.

| Conformer Feature | Influencing Factors | Expected Preference for this compound |

| 6-Methyl Group Orientation | Steric hindrance with axial hydrogens at C-2 and C-4. | Equatorial to minimize 1,3-diaxial interactions. |

| 1-Methyl Group Orientation | Nitrogen inversion barrier, steric interactions with axial hydrogens at C-2 and C-6. | Equatorial is generally preferred, but the barrier to nitrogen inversion is typically low. |

| 3-Hydroxyl Group Orientation | Steric hindrance, potential for intramolecular hydrogen bonding. | The preference for axial vs. equatorial can be influenced by the solvent and other substituents. |

| Ring Inversion Barrier | Torsional strain, steric crowding in transition states. | Expected to be in the range of typical substituted piperidines, but modulated by the specific substitution pattern. |

Computational and Theoretical Investigations of 3r,6r 1,6 Dimethylpiperidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and properties of a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netarxiv.org It is particularly effective for determining optimized molecular geometries and vibrational frequencies. researchgate.net For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing excellent agreement with experimental values. researchgate.netnih.gov

These studies provide a detailed picture of the molecule's three-dimensional shape. For (3R,6R)-1,6-Dimethylpiperidin-3-ol, DFT would be used to establish the preferred conformation of the piperidine ring, which is typically a chair form, and the orientations of the substituents (two methyl groups and a hydroxyl group). The calculations would also reveal the distribution of electron density, highlighting regions of high or low electron density, which are crucial for understanding reactivity. Properties like the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential map can be derived from DFT, offering insights into the molecule's chemical reactivity and intermolecular interaction sites. researchgate.net

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-31G(d))

| Parameter | Value |

|---|---|

| C2-C3 Bond Length | 1.54 Å |

| C3-O Bond Length | 1.43 Å |

| N1-C2 Bond Length | 1.47 Å |

| N1-C6 Bond Length | 1.47 Å |

| C2-N1-C6 Bond Angle | 111.5° |

| C2-C3-C4 Bond Angle | 110.8° |

Note: The data in this table is representative and derived from typical values for similar structures calculated using DFT methods.

Ab initio (from first principles) quantum chemistry methods are another powerful tool for studying molecular structures and energies. osi.lv These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for the conformational analysis of cyclic systems like piperidine. osi.lvacs.org The piperidine ring can exist in several conformations, primarily the chair, boat, and twist-boat forms. Ab initio calculations can determine the relative energies of these conformers and the energy barriers for interconversion between them.

Table 2: Relative Energies of this compound Conformers from Ab Initio Calculations

| Conformer | Substituent Orientations (1-Me, 3-OH, 6-Me) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 (Most Stable) | Equatorial, Axial, Equatorial | 0.00 |

| Chair 2 | Axial, Equatorial, Axial | +2.5 |

| Twist-Boat | - | +5.8 |

Note: The data in this table is hypothetical, illustrating typical energy differences between conformers of substituted piperidines.

Semiempirical quantum chemistry methods, such as MNDO (Modified Neglect of Diatomic Overlap), offer a computationally less expensive alternative to ab initio and DFT methods. These methods simplify calculations by using parameters derived from experimental data. While less accurate for geometries and electronic structures, they are useful for calculating thermodynamic properties like enthalpy of formation and entropy for larger molecules.

The MNDO/H method, an extension of MNDO, is specifically parameterized to better describe hydrogen bonding, which would be relevant for this compound due to its hydroxyl group. These calculations can provide valuable estimates of the thermodynamic stability of different isomers and conformers, which is essential for understanding chemical equilibria and reaction kinetics.

Table 3: Calculated Thermodynamic Properties using a Semiempirical Method

| Property | Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | -85.5 kcal/mol |

| Entropy (S°) | 92.4 cal/mol·K |

Note: The data in this table is illustrative of the types of thermodynamic parameters that can be obtained from semiempirical calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide static pictures of low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For a flexible molecule like this compound, MD is used for extensive conformational sampling. nih.gov The simulation can reveal the accessible conformations at a given temperature, the frequency of transitions between different states (e.g., chair-flipping of the piperidine ring), and the dynamics of intramolecular hydrogen bonds. This information is critical for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state in isolation. nih.gov Enhanced sampling methods within MD can be used to explore the conformational landscape more efficiently and calculate the free energy differences between various states. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Piperidinol Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. bio-hpc.eu The piperidinol scaffold is a common feature in many biologically active compounds, and QSAR is a key tool in the discovery and optimization of such molecules. nih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. nih.govtandfonline.com These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. researchgate.net Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.govtandfonline.com

For piperidinol scaffolds, QSAR models can predict activities such as receptor binding affinity, enzyme inhibition, or toxicity. nih.govresearchgate.net These models help identify the key structural features that are either beneficial or detrimental to the desired activity. researchgate.net For example, a QSAR study might reveal that increasing the hydrophobicity of a substituent at a particular position on the piperidine ring enhances activity, while a bulky group at another position decreases it. These predictive models are invaluable in medicinal chemistry for prioritizing the synthesis of new analogues and guiding the rational design of more potent and selective compounds. nih.govresearchgate.net

Table 4: Example of a QSAR Equation for Piperidinol Derivatives

| Model Parameter | Value |

|---|---|

| Dependent Variable | log(1/IC50) |

| Descriptors | ClogP, Molar Refractivity (MR), Dipole Moment (μ) |

| Equation | log(1/IC50) = 0.45(ClogP) - 0.12(MR) + 0.21*(μ) + 1.87 |

Note: This table presents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and predicted biological activity.

Analysis of Molecular Descriptors (Electronic, Steric, and Hydrophobic)

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental to quantitative structure-activity relationship (QSAR) studies, which correlate these properties with a molecule's biological activity. The analysis of electronic, steric, and hydrophobic descriptors for this compound provides a quantitative profile of its potential pharmacodynamic and pharmacokinetic properties.

Interactive Table 1: Key Molecular Descriptors for this compound Analysis

| Descriptor Category | Specific Descriptor Examples | Relevance to this compound |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding potential of the hydroxyl and amine groups, and chemical reactivity. |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Defines the molecule's size and shape, influencing its fit into a binding site and the specificity of stereoisomer recognition. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines solubility, membrane permeability, and the strength of hydrophobic interactions with nonpolar residues in a receptor pocket. |

Three-Dimensional QSAR (3D-QSAR) Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods establish a correlation between the biological activity of a set of compounds and their 3D molecular properties. mdpi.com These approaches are invaluable for understanding the structural requirements for activity and for designing new, more potent molecules.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. mdpi.comresearchgate.net For a series of analogs of this compound, a 3D-QSAR study would involve:

Building a Dataset: Synthesizing or identifying a series of related piperidinol derivatives with varying substituents and measuring their biological activity against a specific target.

Molecular Alignment: Aligning all molecules in the dataset based on a common structural scaffold, such as the piperidine ring of this compound.

Calculating Molecular Fields: Placing each aligned molecule in a 3D grid and calculating steric and electrostatic field values at each grid point. CoMSIA also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net

Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate the variations in field values with the variations in biological activity.

Model Validation and Visualization: Validating the predictive power of the model and visualizing the results as 3D contour maps. mdpi.com

These maps highlight regions where modifications to the structure of this compound would likely increase or decrease activity. For instance, a map might show that a bulky, electropositive group is favored in one region, while a compact, electronegative group is preferred in another. Such insights provide a rational basis for lead optimization. mdpi.comnih.gov

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in predicting ligand-target interactions and understanding the structural basis of biological activity.

Ligand-Target Interaction Prediction for Piperidinol Derivatives

The piperidine scaffold is a common feature in many biologically active compounds, and derivatives have been shown to interact with a wide range of biological targets. tandfonline.comnih.govnih.gov Molecular docking can be used to screen this compound against various known protein structures to predict potential biological targets.

Based on the activities of structurally similar compounds, potential targets for this piperidinol derivative could include:

Opioid Receptors: The piperidine moiety is a core component of many analgesics that target opioid receptors. Docking studies can predict the binding affinity of this compound to the μ-opioid receptor, for example. tandfonline.comresearchgate.net

Sigma Receptors (σ1R and σ2R): Many piperidine derivatives show high affinity for sigma receptors, which are implicated in various central nervous system functions. nih.govnih.gov Computational studies can reveal if the compound fits within the hydrophobic pockets characteristic of sigma receptor ligands. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease, and some piperidine-based compounds are effective inhibitors. researchgate.netresearchgate.net Docking could elucidate potential binding to the catalytic or peripheral anionic sites of AChE. researchgate.net

The prediction process involves using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for the most stable binding poses. nih.gov These predictions help prioritize which ligand-target complexes warrant further experimental investigation.

Binding Mode Analysis within Enzyme Active Sites and Receptor Pockets

Once a potential target is identified, molecular docking provides detailed insights into the specific interactions that stabilize the ligand within the binding site. For this compound, a typical binding mode analysis would identify several key interactions.

The protonated nitrogen of the piperidine ring is expected to form a crucial salt bridge or strong hydrogen bond with an acidic residue, such as aspartic acid (Asp) or glutamic acid (Glu), in the receptor pocket. researchgate.net This interaction is a common anchoring point for many amine-containing ligands.

The hydroxyl group at the C3 position is a versatile interaction point, capable of acting as both a hydrogen bond donor and acceptor. It could form hydrogen bonds with polar residues like serine, threonine, or tyrosine, or with the backbone carbonyls of the protein. nih.gov

The two methyl groups (at C1 and C6) would likely be situated in hydrophobic pockets, forming van der Waals interactions with nonpolar amino acid residues such as leucine, valine, or isoleucine. nih.govresearchgate.net The specific (3R,6R) stereochemistry dictates the precise orientation of these groups, ensuring a complementary fit within the active site that would differ from other stereoisomers.

Interactive Table 2: Predicted Binding Interactions for this compound

| Molecular Feature | Type of Interaction | Potential Interacting Residues in Target Protein |

| Protonated Piperidine Nitrogen | Ionic Interaction / Salt Bridge, Hydrogen Bond | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Hydroxyl Group (C3) | Hydrogen Bond (Donor and Acceptor) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Histidine (His) |

| Methyl Group (C1) | Hydrophobic / van der Waals | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) |

| Methyl Group (C6) | Hydrophobic / van der Waals | Phenylalanine (Phe), Tryptophan (Trp), Leucine (Leu) |

| Piperidine Ring | van der Waals / Hydrophobic | Various nonpolar residues lining the binding pocket |

This detailed analysis of the binding mode not only explains the basis for the compound's predicted affinity but also provides a structural hypothesis that can be tested and refined through further studies, such as site-directed mutagenesis or the synthesis of new analogs designed to probe these specific interactions. nih.gov

Role of the 3r,6r 1,6 Dimethylpiperidin 3 Ol Scaffold in Derivative Synthesis and Biological Systems

Piperidinol as a Versatile Scaffold for Chemical Library Synthesis

The piperidinol framework, particularly with its defined stereochemistry as in (3R,6R)-1,6-dimethylpiperidin-3-ol, serves as an excellent starting point for the generation of chemical libraries. nih.govresearchgate.net Medicinal chemists utilize such scaffolds to create a multitude of derivatives by introducing various substituents at different positions on the piperidine (B6355638) ring. This approach allows for the systematic exploration of chemical space to identify compounds with desired biological activities. nih.govnih.gov

The presence of both a hydroxyl (-OH) and a secondary amine group (which is part of the piperidine ring) in the parent scaffold offers multiple points for chemical modification. These functional groups can undergo a wide range of chemical reactions, including but not limited to:

N-alkylation or N-acylation: Modification of the nitrogen atom.

O-alkylation or O-acylation: Modification of the hydroxyl group.

Oxidation of the hydroxyl group to a ketone.

Substitution reactions at the hydroxyl group.

This versatility enables the synthesis of large and diverse libraries of compounds from a single, well-defined starting material, which is a key strategy in modern drug discovery. nih.govrsc.org

Design and Synthesis of Novel Piperidinol Derivatives

The design of novel piperidinol derivatives often begins with a known biologically active compound or a hypothesis about the structural requirements for interacting with a specific biological target. nih.govnih.gov For instance, starting with the this compound core, medicinal chemists can rationally design and synthesize new molecules with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govnih.govdoaj.org

A common synthetic strategy involves a multi-step process. For example, a two-step chemical synthesis to produce piperidinol analogues has been described. nih.gov This can involve an initial N-benzylation of a piperidone precursor, followed by a nucleophilic addition to the carbonyl group to introduce the hydroxyl functionality and other desired substituents. nih.gov The synthesis of chiral piperidinol compounds can be achieved by using optically active starting materials or through stereoselective reactions. nih.govresearchgate.net

The following table provides a general overview of synthetic approaches that can be employed to generate derivatives from a piperidinol scaffold:

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3) | N-substituted piperidinol derivatives |

| O-Alkylation | Alkyl halides, strong base (e.g., NaH) | O-alkylated piperidinol derivatives |

| Esterification | Acyl chlorides or carboxylic acids with a coupling agent | Piperidinol esters |

| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Piperidinone derivatives |

Structure-Activity Relationship (SAR) Studies of Piperidinol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov By systematically modifying the this compound scaffold and evaluating the biological effects of the resulting derivatives, researchers can identify key structural features that are essential for a desired pharmacological effect. nih.govnih.gov

Through SAR studies, specific parts of the piperidinol scaffold can be identified as critical for interaction with biological targets. nih.govnih.gov These key features, often referred to as pharmacophores, may include:

The Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, which is a crucial interaction for binding to many biological targets like enzymes and receptors.

Substituents: The nature, size, and electronic properties of substituents added to the scaffold can dramatically alter biological activity. nih.govresearchgate.net

For example, in the development of inhibitors for the mycolic acid transporter MmpL3 in Mycobacterium abscessus, SAR studies of piperidinol derivatives revealed that specific modifications on the scaffold were tolerated while others were not, leading to the identification of more potent analogues. nih.gov

The position and type of substituent on the piperidinol scaffold play a critical role in modulating its biological activity. nih.govresearchgate.net SAR studies systematically explore these effects. For instance, moving a substituent from one position to another on the piperidine ring can lead to a significant change in potency or selectivity.

The following table summarizes findings from SAR studies on various piperidinol derivatives, illustrating the impact of different substituents on biological activity:

| Scaffold Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| Piperidine Nitrogen | Benzyl group | Can be crucial for activity in some contexts. | nih.gov |

| C4-Aryl Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | Can enhance activity against certain targets. | nih.gov |

| C4-Aryl Ring | Electron-donating groups (e.g., -OCH3) | May increase or decrease activity depending on the target. | nih.gov |

| Hydroxyl Group | Esterification | Can create prodrugs with altered properties. | nih.gov |

These studies highlight the importance of fine-tuning the substitution pattern on the piperidinol scaffold to optimize its interaction with a specific biological target.

Investigation of Molecular Interactions with Biological Targets

Understanding how piperidinol derivatives interact with their biological targets at a molecular level is essential for rational drug design. Techniques such as molecular modeling and enzyme kinetics are used to elucidate these interactions.

Piperidinol analogues can inhibit enzymes through various mechanisms. youtube.com These mechanisms can be broadly classified as reversible or irreversible, and further sub-classified as competitive, non-competitive, or uncompetitive. youtube.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The structure of the inhibitor often mimics that of the natural substrate. youtube.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. youtube.com

Irreversible Inhibition: The inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. youtube.com

Molecular modeling studies can provide insights into the specific interactions between a piperidinol inhibitor and its target enzyme. For example, in the case of the M. abscessus MmpL3 transporter, modeling suggested that a piperidinol derivative binds through hydrogen bonds between its hydroxyl and amino groups and specific amino acid residues (Y219, D258, and D618) in the protein. nih.gov Additionally, π-π stacking interactions between an aromatic moiety on the inhibitor and phenylalanine residues (F262 and F622) were found to stabilize the binding. nih.gov

Receptor Binding Studies for Piperidinol-Containing Compounds

The piperidinol framework, particularly in its chiral forms, is a privileged scaffold in medicinal chemistry, demonstrating the ability to interact with a wide array of biological receptors. The specific stereochemistry and substitution pattern of the piperidine ring are crucial for determining binding affinity and selectivity. Research into derivatives containing this structural motif has revealed significant interactions with several key receptor families implicated in a range of physiological and pathological processes.

Compounds featuring a piperidine ring have shown notable affinity for histamine (B1213489) and sigma receptors. For instance, certain piperidine derivatives have been identified as potent antagonists for the histamine H₃ receptor (H₃R) and the sigma-1 (σ₁) receptor, with binding affinities (Kᵢ) in the nanomolar range. slideshare.netlibretexts.org The piperidine moiety is considered a critical structural feature for this dual activity. slideshare.netlibretexts.org In comparative studies, replacing the piperidine ring with a piperazine (B1678402) significantly altered the binding profile, underscoring the importance of the piperidine structure for σ₁ receptor affinity. slideshare.net

Furthermore, the piperidinol scaffold is a key component in molecules targeting glutamate (B1630785) receptors. A benzene-substituted piperidinol derivative, Y36, was identified as a potent and selective positive allosteric modulator (PAM) for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. google.com This compound demonstrated high efficacy, significantly enhancing the receptor's sensitivity to glutamate and glycine. google.com

The piperidine ring is also a core component of many natural alkaloids that interact with cholinergic and opioid systems. nih.gov Well-known piperidine alkaloids like nicotine (B1678760) and the toxin coniine target nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govgoogle.comnih.gov Tropane alkaloids such as atropine (B194438) and scopolamine, which contain a fused piperidine ring, act as antagonists at muscarinic acetylcholine receptors (mAChR). nih.gov Other derivatives have been shown to be ligands for the M3 subtype of the muscarinic acetylcholine receptor. libretexts.org In the realm of analgesics, the foundational opioid molecules morphine and codeine contain a piperidine structure that is essential for their interaction with μ-opioid receptors. nih.gov

The following table summarizes the receptor binding activities of various compounds containing the piperidinol or broader piperidine scaffold.

| Compound Class/Example | Scaffold | Receptor Target | Binding Activity |

| Benzene-substituted piperidinol (Y36) | Piperidinol | NMDA (GluN2A subunit) | Potent Positive Allosteric Modulator (PAM) google.com |

| Various Piperidine Derivatives | Piperidine | Histamine H₃ (H₃R) | Antagonist (nM Kᵢ) slideshare.netlibretexts.org |

| Various Piperidine Derivatives | Piperidine | Sigma-1 (σ₁) | Antagonist (nM Kᵢ) slideshare.netlibretexts.org |

| Coniine, Nicotine | Piperidine | Nicotinic Acetylcholine (nAChR) | Agonist / Desensitizer nih.govgoogle.comnih.gov |

| Atropine, Scopolamine | Piperidine (fused) | Muscarinic Acetylcholine (mAChR) | Antagonist nih.gov |

| Morphine, Codeine | Piperidine (fused) | μ-Opioid Receptor | Agonist nih.gov |

Exploration of Potential Biological Pathways Influenced by Piperidinol Scaffolds

The diverse receptor binding profile of piperidinol-containing compounds translates to the modulation of numerous biological pathways. The ability of these scaffolds to serve as platforms for developing selective ligands allows for the targeted influence of specific cellular and systemic processes.

The interaction of piperidinol derivatives with NMDA receptors directly impacts the glutamatergic pathway , a primary excitatory neurotransmitter system in the central nervous system. google.com Dysfunction in this pathway is linked to depressive disorders. The piperidinol-based PAM, Y36, was shown to alleviate depression-related behaviors in animal models, highlighting the therapeutic potential of modulating this pathway with such compounds. google.com

The dual antagonism of histamine H₃ and sigma-1 receptors by piperidine derivatives points to their influence on pain and neurological pathways . slideshare.netlibretexts.org Both H₃ and σ₁ receptors are considered promising targets for the development of novel analgesics. libretexts.org Compounds that can simultaneously modulate both targets may offer new therapeutic strategies for complex pain conditions. libretexts.org

The broad activity of piperidine alkaloids on nicotinic and muscarinic acetylcholine receptors signifies a profound influence on the cholinergic system . nih.govgoogle.comlibretexts.org This system is fundamental for a vast range of functions, including peripheral and central neurotransmission, cognitive processes like memory and learning, and autonomic functions. nih.gov The interaction of piperidine-containing drugs with μ-opioid receptors is the cornerstone of their function within the analgesic pathway , providing potent pain relief by modulating the body's endogenous opioid system. nih.gov

Beyond neurotransmitter systems, piperidine-based scaffolds can influence metabolic pathways. For example, inhibitors of 6-phosphogluconate dehydrogenase (6PGD) containing a piperidine-related scaffold have been developed. google.com These inhibitors disrupt the pentose phosphate (B84403) pathway , which is crucial for nucleotide synthesis and cellular redox balance, making it a target in oncology. google.com Additionally, some piperidine alkaloids, like piperine (B192125) from black pepper, can affect drug metabolism pathways, potentially by interacting with metabolic enzymes in the liver, which can alter the bioavailability of other therapeutic agents. researchgate.net

Application as Synthetic Intermediates in Complex Molecule Construction

Precursors for Advanced Organic Synthesis

The this compound scaffold, with its defined stereochemistry, is a valuable chiral building block for advanced organic synthesis. Chiral piperidine frameworks are prevalent structural motifs in a vast number of pharmaceuticals and bioactive natural products. nih.govsigmaaldrich.com Their use as starting materials or key intermediates allows chemists to construct complex molecular architectures with a high degree of control over the final three-dimensional structure.

The versatility of chiral piperidinols stems from their ability to serve as a template upon which additional complexity can be built. The defined stereocenters on the ring allow for the regio- and stereocontrolled introduction of further substituents. nih.gov This is critical in drug development, where the specific enantiomer of a complex molecule often accounts for the desired therapeutic activity, while other isomers may be inactive or cause unwanted side effects. The introduction of a chiral piperidine scaffold into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. sigmaaldrich.com

For example, the 4-piperidone (B1582916) scaffold, a related piperidine derivative, is a well-established building block in the synthesis of complex heterocyclic compounds, including the potent μ-opioid receptor agonist fentanyl. nist.gov The synthesis of such complex targets often relies on the use of pre-formed, functionalized heterocyclic rings. Using a chiral precursor like this compound provides a strategic advantage, streamlining the synthesis of enantiomerically pure polysubstituted piperidines, quinolizidines, and other complex alkaloid structures. nih.gov This approach is often more efficient than creating the chiral centers late in a synthetic sequence.

Ring-Opening Reactions of Chiral Piperidinols to Functionalized Acyclic Compounds

In addition to their use as cyclic scaffolds, chiral piperidinols can serve as precursors to functionalized acyclic compounds through strategic ring-opening reactions. These reactions involve the selective cleavage of a carbon-carbon or carbon-nitrogen bond within the piperidine ring, transforming the cyclic structure into a linear one while preserving the original stereochemical information.

While direct ring-opening of this compound is not widely documented, the principles of such transformations have been established for related N-heterocyclic systems. For example, methods have been developed for the oxidative cleavage of C=C bonds in cyclic olefins, which, after further transformation, can lead to the formation of functionalized piperidines through a ring-closing process involving an acyclic diformyl intermediate. nih.gov This demonstrates the synthetic utility of cleaving a ring to generate a functionalized acyclic precursor that can be used to build new heterocyclic systems.

For a chiral piperidinol like this compound, the presence of the hydroxyl group and the N-methyl group provides handles for directing such cleavage reactions. A hypothetical ring-opening could transform the chiral cyclic amino alcohol into a complex, stereochemically defined acyclic amine, which would be a valuable building block for the synthesis of other complex molecules.

Advanced Spectroscopic Characterization Techniques for 3r,6r 1,6 Dimethylpiperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

One-Dimensional NMR for Structural Elucidation

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of (3R,6R)-1,6-Dimethylpiperidin-3-ol.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the number of protons of each type), and multiplicity (due to spin-spin coupling with neighboring protons). Key expected signals for this compound are summarized in the table below. The coupling constants (J-values) between adjacent protons would be crucial in inferring the relative stereochemistry of the substituents on the piperidine (B6355638) ring. For instance, the magnitude of the coupling between the proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4 would be indicative of their dihedral angles and thus the chair conformation of the ring.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

| Proton(s) | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Integration |

| OH | Broad, variable | Singlet | 1H |

| H-3 | 3.5 - 4.0 | Multiplet | 1H |

| H-6 | 2.5 - 3.0 | Multiplet | 1H |

| N-CH₃ | 2.2 - 2.5 | Singlet | 3H |

| Piperidine Ring CH₂ | 1.2 - 2.2 | Multiplets | 6H |

| C-CH₃ | 1.0 - 1.3 | Doublet | 3H |

Table 1. Predicted ¹H NMR Data for this compound

| Carbon | Expected Chemical Shift Range (ppm) |

| C-3 (CH-OH) | 65 - 75 |

| C-6 (CH-CH₃) | 50 - 60 |

| C-2, C-5 (CH₂) | 45 - 55 |

| N-CH₃ | 40 - 45 |

| C-4 (CH₂) | 20 - 30 |

| C-CH₃ | 15 - 25 |

Table 2. Predicted ¹³C NMR Data for this compound

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, NOESY, ROESY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR and for elucidating complex structural and stereochemical relationships.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the connectivity within the piperidine ring, for example, from the H-3 proton to the protons on C-2 and C-4.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. researchgate.net It is invaluable for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the N-methyl protons and the carbons at C-2 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the stereochemistry. They show correlations between protons that are close in space, regardless of whether they are bonded. For the (3R,6R) stereoisomer, specific NOE/ROE correlations would be expected. For example, in a chair conformation, one would expect to see NOEs between axial protons on the same face of the ring. The presence or absence of an NOE between the proton at C-3 and the methyl group at C-6 would be critical in confirming their relative stereochemistry.

| 2D NMR Technique | Information Gained for this compound |

| COSY | Shows H-H couplings, confirming the sequence of protons around the piperidine ring. |

| HSQC/HMQC | Correlates each proton to its directly attached carbon, aiding in ¹³C peak assignment. |

| HMBC | Reveals long-range H-C correlations (2-3 bonds), confirming connectivity and assigning quaternary carbons. |

| NOESY/ROESY | Indicates through-space proximity of protons, crucial for confirming the (3R,6R) stereochemistry and the chair conformation of the ring. |

Table 3. Application of 2D NMR Techniques

Application of High-Field NMR for Detailed Analysis

The use of high-field NMR spectrometers (e.g., 600 MHz and above) would be highly advantageous for the analysis of this compound. The increased magnetic field strength leads to greater signal dispersion, which would help to resolve overlapping multiplets in the proton NMR spectrum, particularly those of the piperidine ring protons. This enhanced resolution would allow for a more accurate determination of coupling constants, which are vital for detailed conformational analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The position and shape of the O-H stretching band can also provide information about hydrogen bonding.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Alcohol O-H | 3200 - 3600 (broad) | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C-O | 1050 - 1260 | Stretching |

| C-N | 1020 - 1250 | Stretching |

Table 4. Expected IR Absorption Bands

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol . In a high-resolution mass spectrum, this would be observed with high accuracy.

The fragmentation pattern in the mass spectrum, typically obtained using techniques like Electron Ionization (EI), would show characteristic fragments resulting from the cleavage of the piperidine ring and its substituents. Common fragmentation pathways for piperidines include alpha-cleavage adjacent to the nitrogen atom. The loss of the methyl group at C-6 or cleavage of the ring could lead to stable fragment ions. The exact fragmentation pattern would serve as a fingerprint for the compound.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unequivocally confirm the relative and absolute stereochemistry of the chiral centers at C3 and C6. Furthermore, it would reveal the preferred conformation of the piperidine ring in the solid state (e.g., a chair conformation with the orientation of the substituents) and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Q & A

Q. What are the recommended synthetic methodologies for (3R,6R)-1,6-Dimethylpiperidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of This compound involves stereoselective strategies due to its chiral centers. A practical approach includes:

- Catalytic hydrogenation : Use of chiral catalysts (e.g., nickel-based systems) to achieve high enantiomeric purity, as demonstrated in similar piperidine derivatives with yields up to 72% under optimized conditions .

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency, as observed in comparable syntheses where DMF increased yields by 20–30% compared to non-polar solvents .

- Protection/deprotection : Temporary protection of the hydroxyl group (e.g., silylation) to prevent side reactions during alkylation steps .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and verify optical purity .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis provides definitive stereochemical data, as applied to structurally related piperidine derivatives in patent literature .

- NMR spectroscopy : Use NOESY or ROESY experiments to identify spatial correlations between protons, confirming the relative configuration .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Byproduct analysis : Utilize LC-MS or GC-MS to identify impurities. For example, over-alkylation byproducts may form if reaction times exceed optimal thresholds .

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during exothermic steps minimizes decomposition, as shown in analogous syntheses .

- Catalyst screening : Test alternative catalysts (e.g., palladium on carbon vs. Raney nickel) to improve selectivity, as nickel-based systems reduced unwanted byproducts in related reactions .

Q. What strategies ensure the stereochemical stability of this compound under varying experimental conditions?

- Methodological Answer :

- pH monitoring : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent epimerization, as observed in studies on similar alcohols .

- Crystalline form screening : Investigate polymorphs via differential scanning calorimetry (DSC) or powder XRD. Certain crystalline forms (e.g., anhydrous vs. solvates) exhibit superior stability, as seen in analogous piperidine-based pharmaceuticals .

- Storage protocols : Store under inert gas (argon/nitrogen) at –20°C to mitigate oxidative degradation .

Q. How should conflicting biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls) to rule out experimental variability. For instance, residual DMSO in biological assays can skew results .

- Impurity profiling : Compare batch-to-batch purity using HPLC-UV/ELSD. Contaminants like unreacted intermediates may exhibit off-target effects .

- Crystallographic validation : Confirm the identity of active derivatives via X-ray crystallography, as discrepancies in stereochemistry often explain activity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.